molecular formula C8H5BrF2O B13128666 3-Bromo-4-(difluoromethyl)benzaldehyde

3-Bromo-4-(difluoromethyl)benzaldehyde

Cat. No.: B13128666
M. Wt: 235.02 g/mol
InChI Key: FRSJLRYLENIMTG-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a difluoromethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(difluoromethyl)benzaldehyde typically involves the bromination of 4-(difluoromethyl)benzaldehyde. One common method includes the use of bromine or a brominating agent in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(difluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: 3-Bromo-4-(difluoromethyl)benzoic acid.

    Reduction: 3-Bromo-4-(difluoromethyl)benzyl alcohol.

    Coupling: Various biaryl compounds or alkynyl derivatives.

Scientific Research Applications

3-Bromo-4-(difluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of oncology.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(difluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the bromine and difluoromethyl groups influence the reactivity and selectivity of the compound. The aldehyde group can participate in various nucleophilic addition reactions, while the bromine atom can undergo substitution or coupling reactions. The difluoromethyl group can affect the electronic properties of the molecule, influencing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzaldehyde: Similar structure but lacks the difluoromethyl group.

    3-Bromo-4-(trifluoromethyl)benzaldehyde: Similar but with a trifluoromethyl group instead of a difluoromethyl group.

    3-Bromo-4-methylbenzaldehyde: Similar but with a methyl group instead of a difluoromethyl group.

Uniqueness

3-Bromo-4-(difluoromethyl)benzaldehyde is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric properties

Properties

Molecular Formula

C8H5BrF2O

Molecular Weight

235.02 g/mol

IUPAC Name

3-bromo-4-(difluoromethyl)benzaldehyde

InChI

InChI=1S/C8H5BrF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-4,8H

InChI Key

FRSJLRYLENIMTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)C(F)F

Origin of Product

United States

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